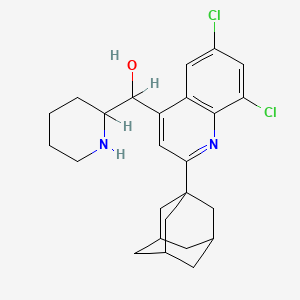
NSC305787
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC305787 is a pharmacological inhibitor of the protein ezrin, which is part of the ezrin-radixin-moesin family. Ezrin plays a crucial role in linking the plasma membrane to the actin cytoskeleton, and it is involved in various cellular functions such as cell proliferation, survival, morphogenesis, adhesion, and motility. This compound has been identified for its antineoplastic activity, particularly in pancreatic cancer cells .
Preparation Methods
The synthesis of NSC305787 involves a quinoline-based small molecule structure. The compound is prepared through a series of chemical reactions that include the formation of quinoline derivatives. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature. Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for experimental purposes .
Chemical Reactions Analysis
NSC305787 undergoes various chemical reactions, primarily focusing on its interaction with ezrin. The compound inhibits the phosphorylation of ezrin caused by protein kinase C iota with an inhibitory concentration (IC50) of 8.3 micromolar. It also binds to protein kinase C iota with a dissociation constant (Kd) value of 172.4 micromolar. The major products formed from these reactions include phosphorylated and non-phosphorylated forms of ezrin .
Scientific Research Applications
NSC305787 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of ezrin and its effects on cellular functions. In biology, this compound is utilized to investigate the role of ezrin in cell proliferation, survival, and motility. In medicine, the compound has shown potential as an antineoplastic agent, particularly in pancreatic cancer cells, where it reduces cell viability, clonal growth, and migration. Additionally, this compound has been studied for its effects on osteosarcoma metastatic growth in mouse models .
Mechanism of Action
NSC305787 exerts its effects by directly binding to ezrin and inhibiting its functions. The compound inhibits the phosphorylation of ezrin, which is crucial for its role in linking the plasma membrane to the actin cytoskeleton. By inhibiting ezrin, this compound disrupts various cellular processes, including cell proliferation, survival, and motility. The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, NOTCH signaling, estrogen-mediated signaling, and apoptosis .
Comparison with Similar Compounds
NSC305787 is unique in its specific inhibition of ezrin. Similar compounds include other quinoline-based molecules that also target ezrin, such as NSC668394. this compound has shown a more favorable pharmacokinetic profile and greater efficacy in inhibiting ezrin-mediated cellular processes. Other similar compounds include antimalarial drugs that possess structural similarities to this compound and have been studied for their potential to inhibit ezrin .
Properties
IUPAC Name |
[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2N2O/c26-17-8-18-19(24(30)21-3-1-2-4-28-21)10-22(29-23(18)20(27)9-17)25-11-14-5-15(12-25)7-16(6-14)13-25/h8-10,14-16,21,24,28,30H,1-7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGQUUFYBFKLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C45CC6CC(C4)CC(C6)C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














